(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, and a pyridine ring, which is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 2-oxo-2-(pyridin-4-yl)acetaldehyde with 2,3-dihydro-1H-indol-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The indole and pyridine rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative with significant biological activity.
Pyridine-2-carboxaldehyde: A pyridine derivative used in various chemical syntheses.
Uniqueness
What sets (3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one apart is its unique combination of an indole core and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14(10-5-7-16-8-6-10)9-12-11-3-1-2-4-13(11)17-15(12)19/h1-9H,(H,17,19)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDUXPLAFQEQKV-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C3=CC=NC=C3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=NC=C3)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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